1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole is a complex organic compound characterized by its unique structure, which includes a benzotriazole ring substituted with a 4-methylphenyl and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenyl magnesium bromide with trimethylsilyl chloride to form the intermediate compound, which is then reacted with 1H-1,2,3-benzotriazole under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride and reaction conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The trimethylsilyl group may enhance the compound’s stability and bioavailability, facilitating its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: A simpler analog without the 4-methylphenyl and trimethylsilyl groups.
4-Methylphenyl-1H-1,2,3-benzotriazole: Lacks the trimethylsilyl group but retains the 4-methylphenyl substitution.
Trimethylsilyl-1H-1,2,3-benzotriazole: Contains the trimethylsilyl group but not the 4-methylphenyl substitution.
Uniqueness
1-[1-(4-Methylphenyl)-2-(trimethylsilyl)ethyl]-1H-1,2,3-benzotriazole is unique due to the presence of both the 4-methylphenyl and trimethylsilyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
[2-(benzotriazol-1-yl)-2-(4-methylphenyl)ethyl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3Si/c1-14-9-11-15(12-10-14)18(13-22(2,3)4)21-17-8-6-5-7-16(17)19-20-21/h5-12,18H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKCLNGBAWQEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[Si](C)(C)C)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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